N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine
Description
N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine is an organic compound featuring a tetrahydrofuran (oxolan) backbone substituted with a methyl group at position 2 and an amine group at position 3. The amine is further functionalized with a 4-chlorobenzyl group (C₆H₄Cl-CH₂-).
Key structural attributes include:
- Oxolan ring: A five-membered oxygen-containing heterocycle.
- Substituents: Methyl at position 2 and 4-chlorobenzyl at position 3.
- Molecular formula: Likely C₁₂H₁₆ClNO (based on analogs in and ).
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16ClNO/c1-9-12(6-7-15-9)14-8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
InChI Key |
MMYHVTIIUGNPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Methodology Based on Heterocyclic Ring Construction and Aromatic Alkylation
Step 1: Synthesis of 2-Methyloxolane Derivative
- The core oxolane ring with a methyl substituent at the 2-position can be synthesized via cyclization of suitable precursors such as 2-methyl-1,4-butanediol derivatives.
- A typical approach involves acid-catalyzed cyclization of 2-methyl-1,4-butanediol or related diols, employing sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.
Step 2: Functionalization at the 3-Position
- The 3-position of the oxolane ring is activated via halogenation, often using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of radical initiators, to generate a reactive halogenated intermediate.
- This intermediate undergoes nucleophilic substitution with ammonia or amines to introduce the amino group at the 3-position.
Step 3: N-alkylation with 4-Chlorobenzyl Chloride
- The amino group on the oxolane ring is alkylated with 4-chlorobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate.
- The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Specific Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | 2-methyl-1,4-butanediol, sulfuric acid | Toluene or benzene | Reflux | Acid-catalyzed ring formation |
| Halogenation | N-bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | 0°C to room temperature | Radical halogenation at 3-position |
| Amination | Ammonia or primary amines | Ethanol or aqueous solution | Reflux | Nucleophilic substitution |
| Alkylation | 4-chlorobenzyl chloride | Dichloromethane | Room temperature | Base: triethylamine or potassium carbonate |
Alternative Route: Using Precursors with Pre-Installed Substituents
- An alternative synthetic route involves starting from pre-alkylated oxolane derivatives , where the (4-chlorophenyl)methyl group is introduced via nucleophilic substitution on a suitable precursor, such as a protected amino-oxolane.
Literature and Patent Data Supporting the Methods
Patent US10150760B2 (2018)
This patent describes the synthesis of heterocyclic compounds similar in structure, emphasizing cyclization and alkylation steps in the presence of solvents like toluene, benzene, or N,N-dimethylformamide (DMF). The process involves:
- Cyclization of amino alcohols to form oxolane rings.
- Halogenation at specific positions.
- Alkylation with aromatic chlorides in the presence of bases such as potassium carbonate or triethylamine at elevated temperatures (~120°C).
Patent WO2009057133A2 (2008)
This patent details the preparation of compounds with aromatic and heterocyclic moieties, highlighting:
- Use of halogenation and mesylation to activate amino groups.
- Alkylation with chlorinated aromatic compounds.
- Conditions involving solvents like toluene, benzene, and bases such as pyridine or triethylamine at temperatures ranging from -15°C to 130°C.
Literature Reports on Similar Syntheses
Research articles and patents consistently report that the key steps involve cyclization of diols or amino alcohols , followed by selective halogenation and nucleophilic substitution with aromatic chlorides or methylating agents.
Summary of the Synthesis Pathway
| Step | Description | Conditions | Reagents | References |
|---|---|---|---|---|
| Cyclization | Formation of oxolane ring | Reflux, acid catalysis | 2-methyl-1,4-butanediol, sulfuric acid | Patent US10150760B2 |
| Halogenation | Activation at 3-position | 0°C to room temp | NBS, radical initiator | Patent US10150760B2 |
| Amination | Introduction of amino group | Reflux | Ammonia or primary amines | Patent US10150760B2 |
| Alkylation | Attachment of (4-chlorophenyl)methyl group | Room temp to 120°C | 4-chlorobenzyl chloride, base | Patent US10150760B2 |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine ()
CAS: 1545810-10-3 Molecular formula: C₁₂H₁₆ClNO Molecular weight: 225.72 g/mol Key differences:
- Substituent on phenyl ring : Contains a 4-chloro-2-methylphenyl group (methyl at position 2 of the aromatic ring) instead of a 4-chlorobenzyl group.
- Structural isomerism with the target compound may lead to divergent biological activity.
Dexchlorphenamine ()
CAS : 25523-97-1
Molecular formula : C₁₆H₁₉ClN₂
Molecular weight : 274.8 g/mol
Key differences :
- Core structure: Pyridine ring with a dimethylamino group and a 4-chlorophenyl moiety.
- Pharmacological role: Clinically used antihistamine, unlike the target compound, which lacks pyridine or dimethylamino groups.
- Lipophilicity : Higher molecular weight and extended aromatic system may reduce CNS penetration compared to the oxolan-based target.
3-[(4-Chlorophenyl)methyl]oxan-3-amine Hydrochloride ()
CAS: 19411-75-7 Molecular formula: C₁₁H₁₅Cl₂NO (assuming hydrochloride salt) Key differences:
- Heterocycle : Six-membered oxane (tetrahydropyran) ring vs. five-membered oxolan.
- Substituent : Benzylidene group at position 3 vs. benzyl group in the target.
- Physicochemical impact : The oxane ring may confer greater conformational flexibility, altering binding affinity in biological systems.
Research Findings and Implications
Structural isomerism : The target compound and ’s analog share identical molecular formulas but differ in substituent placement, highlighting the role of regiochemistry in drug design.
Chlorophenyl moiety : Common across analogs (e.g., and ), this group is associated with enhanced binding to hydrophobic pockets in proteins, such as histamine receptors.
Heterocyclic backbone : Oxolan/oxane rings influence metabolic stability; five-membered rings (oxolan) are typically more rigid and less prone to oxidation than six-membered analogs.
Biological Activity
N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine is an organic compound with potential therapeutic applications due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered oxolane ring attached to a chlorophenyl group and an aminomethyl group. Its molecular formula is , and it has a molecular weight of approximately 225.71 g/mol. The presence of the chlorophenyl group is significant as it may enhance the compound's binding affinity to various biological targets.
Anticonvulsant Properties
Preliminary investigations indicate that this compound may exhibit anticonvulsant properties. Studies on related compounds have shown that they can prevent or reduce seizures by modulating neurotransmitter systems.
Enzyme Inhibition
Research into structurally analogous compounds suggests that this compound may act as an enzyme inhibitor. The presence of halogenated groups in its structure could enhance its binding affinity to specific enzymes, potentially influencing various biochemical pathways relevant to disease states.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and potential biological activities of compounds similar to this compound:
| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |
|---|---|---|---|
| N-(3-Chlorophenyl)methyl-2-methyloxolan-3-amine | C12H16ClN O | Different chlorophenyl positioning | Anticonvulsant, enzyme inhibition |
| N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine | C12H15BrClN O | Brominated aromatic ring | Anticonvulsant properties |
| N-(4-Fluorophenyl)-2-methyloxolan-3-amine | C12H16FNO | Contains fluorine affecting reactivity | Unknown |
Case Studies and Research Findings
- GABA Transporter Inhibition : A study designed new functionalized amino acids as inhibitors of GABA uptake, assessing their activity towards various GABA transporter subtypes. The findings indicated that certain compounds could significantly reduce GABA uptake, suggesting that similar mechanisms may be applicable to this compound .
- Antinociceptive Effects : In vivo experiments with structurally related compounds demonstrated antinociceptive properties in rodent models of neuropathic pain. These findings highlight the potential for this compound in pain management therapies .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyloxolan proton shifts at δ 3.5–4.0 ppm and chlorophenyl aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or oxolan ring cleavage) .
- UV-Vis : Absorbance peaks in 250–300 nm range indicate π→π* transitions in the chlorophenyl group .
What crystallographic strategies resolve ambiguities in molecular conformation?
Q. Advanced Research Focus
- Software Tools : SHELXL (for refinement) and ORTEP-III (for graphical representation) enable precise determination of bond angles/torsions. Hydrogen bonding networks are validated via SHELXL’s HKLF 4 format .
- Twinned Data Handling : SHELXL’s TWIN command refines structures with overlapping lattices, critical for compounds prone to polymorphism .
How does hydrogen bonding influence supramolecular assembly in crystalline forms?
Q. Advanced Research Focus
- Graph Set Analysis : Categorizes hydrogen bonds (e.g., R₂²(8) motifs between amine groups and oxolan oxygen) to predict packing motifs .
- Intermolecular Forces : Chlorine’s electronegativity directs C–H···Cl interactions, stabilizing layered or helical architectures .
How should researchers address contradictions in spectral vs. crystallographic data?
Q. Advanced Research Focus
- Case Study : If NMR suggests a planar oxolan ring but crystallography reveals puckering, dynamic averaging in solution may explain discrepancies. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can reconcile this .
- Validation : Cross-reference IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amides) with X-ray-derived bond lengths .
What mechanistic insights guide the optimization of stereoselective synthesis?
Q. Advanced Research Focus
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., axial amine configuration), while prolonged heating stabilizes equatorial isomers .
- Chiral Auxiliaries : Use of (R)-BINOL ligands in asymmetric catalysis achieves enantiomeric excess (>90%) for bioactive derivatives .
Can this compound act as a building block for supramolecular catalysts?
Q. Advanced Research Focus
- Host-Guest Systems : The chlorophenyl group’s hydrophobicity and oxolan’s hydrogen-bonding capacity enable encapsulation of polar guests (e.g., nitroaromatics) .
- Coordination Polymers : Reaction with transition metals (e.g., Cu²⁺) forms 2D networks with applications in heterogeneous catalysis .
What computational methods predict its reactivity in biological systems?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450) using crystallographic coordinates to assess metabolic stability .
- MD Simulations : GROMACS models lipid bilayer penetration, critical for CNS-targeting derivatives .
How is bioactivity assessed against microbial or cancer targets?
Q. Advanced Research Focus
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests (e.g., against S. aureus) and MTT assays (e.g., HeLa cells) are standard. IC₅₀ values correlate with substituent electronegativity .
- SAR Studies : Fluorine or methyl substitutions on the oxolan ring enhance potency by modulating logP and H-bond donor capacity .
What chromatographic methods ensure purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
